3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine is a chemical compound with the CAS Number: 1378861-55-2 . It has a molecular weight of 202.05 . The compound is solid in its physical form .
Synthesis Analysis
While specific synthesis methods for 3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine were not found, a related compound, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride, has a documented synthesis method . This method involves several steps, including the addition of ethanol and hydrazine hydrate, dropwise addition of 2-chloropyrazine, and pH regulation .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8BrN3/c7-6-9-8-5-3-1-2-4-10(5)6/h1-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 202.05 . The compound should be stored in a refrigerator .Scientific Research Applications
Medicinal Chemistry
- Summary of Application : 5,6,7,8-tetrahydro [1,2,4]triazolo [4,3-a]pyrazines are used in medicinal chemistry as building blocks for the development of therapeutic agents .
- Methods of Application : The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . A small library of the triazolopyrazines with a variety of substituents in position 3 was created .
- Results or Outcomes : The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .
Antibacterial Activity
- Summary of Application : Triazolo [4,3-a]pyrazine derivatives have been synthesized and evaluated for their antibacterial activity .
- Methods of Application : The compounds were synthesized and their structures were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . Their antibacterial activity was evaluated using the microbroth dilution method .
- Results or Outcomes : Some of the synthesized compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In particular, compound 2e exhibited superior antibacterial activities (MICs: 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli), which was comparable to the first-line antibacterial agent ampicillin .
Synthetic Chemistry
- Summary of Application : 5,6,7,8-tetrahydro [1,2,4]triazolo [4,3-a]pyrazines are used in synthetic chemistry as building blocks for the development of various compounds .
- Methods of Application : The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . A small library of the triazolopyrazines with a variety of substituents in position 3 was created .
- Results or Outcomes : The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .
Enzyme Inhibitors
- Summary of Application : 1,2,4-Triazolo [3,4-b] [1,3,4]thiadiazine derivatives have been synthesized and evaluated for their enzyme inhibitory activities .
- Methods of Application : The compounds were synthesized and their structures were characterized using various techniques . Their enzyme inhibitory activities were evaluated using various biochemical assays .
- Results or Outcomes : Some of the synthesized compounds showed moderate to good enzyme inhibitory activities .
Glycoconjugate Synthesis
- Summary of Application : Compounds similar to “3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine” can be used in the synthesis of customized glycoconjugates .
- Methods of Application : These compounds can be used as building blocks in the synthesis of glycoconjugates .
- Results or Outcomes : The synthesis of these glycoconjugates can be used for various biocatalysis applications .
Chiral Synthesis
- Summary of Application : Compounds similar to “3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine” can be used in the chiral synthesis of 5,6,7, (8-substituted)-tetrahydro-triazolo pyrazines .
- Methods of Application : These compounds can be synthesized using N-sp3 protective groups .
- Results or Outcomes : The synthesis of these compounds can be used for the development of various pharmaceuticals .
Safety And Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c7-6-9-8-5-3-1-2-4-10(5)6/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDINJRVXGNVXRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2Br)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine | |
CAS RN |
1378861-55-2 | |
Record name | 3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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